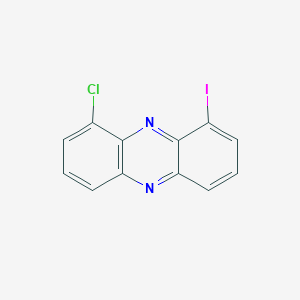

1-Chloro-9-iodo-phenazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Chloro-9-iodo-phenazine is a chemical compound with the CAS Number: 2367002-82-0 . It is a derivative of phenazine, which is a large group of nitrogen-containing heterocycles .

Synthesis Analysis

Phenazines can be synthesized through various methods including the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N -arylation, multicomponent approaches, etc .Molecular Structure Analysis

Phenazine, also known as azophenylene, 9,10-diazaanthracene, dibenzo- p -diazine, dibenzo [ b, e ]pyrazine, and acridizine, has a molecular formula of C 12 H 8 N 2 . The structure of this compound would be a modification of this basic phenazine structure.Chemical Reactions Analysis

Phenazines can undergo various chemical reactions. The most general approaches for synthesis of phenazines include methods such as the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N -arylation, multicomponent approaches, etc .Aplicaciones Científicas De Investigación

Biological Properties

Phenazines, the family to which 1-Chloro-9-iodo-phenazine belongs, are known to exhibit a diverse range of biological properties. These include antimicrobial, antitumor, antioxidant, and antimalarial properties, among others .

Neuroprotectant

Phenazines also serve as neuroprotectants, providing protection to neurons from injury or degeneration .

Medicinal Applications

Phenazine derivatives hold a prominent position in medicinal chemistry due to their wide spectrum of biological activities . Various synthetic phenazine analogs are known for their antimalarial, trypanocidal, antihepatitis C viral replication, antitumor, antifungal, and antileishmanial activity .

Insecticidal Activity

Some synthetic phenazine analogs have been found to exhibit insecticidal activity .

Antimycobacterial Activity

Phenazine-1-carboxylic acids, also known as tubermycins, show potent activity against Mycobacterium tuberculosis .

Industrial Applications

Owing to their significant applications in both medicinal and industrial fields, the phenazine framework has emerged as a remarkable synthetic target .

Direcciones Futuras

Phenazines hold a prominent position in medicinal chemistry owing to their wide spectrum of biological activities . Natural phenazines with remarkable pharmacological properties have prompted design and development of methods to access synthetic analogs with modified properties similar to or even better than those of natural compounds . This suggests that there is potential for future research and development in the field of phenazine derivatives, including 1-Chloro-9-iodo-phenazine.

Mecanismo De Acción

Target of Action

Phenazines, the class of compounds to which 1-chloro-9-iodo-phenazine belongs, are known to exhibit a diverse range of biological properties . They have significant applications in both medicinal and industrial fields .

Mode of Action

Phenazines, in general, are known for their antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant properties . The interaction of phenazines with their targets often results in changes at the molecular and cellular levels .

Biochemical Pathways

Phenazines affect various biochemical pathways. They are synthesized by bacterial genera such as Pseudomonas, Burkholderia, Brevibacterium, Streptomyces, etc . The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, multicomponent approaches, etc .

Result of Action

Phenazines are known for their wide spectrum of biological activities . They have remarkable pharmacological properties and have prompted the design and development of methods to access synthetic analogs with modified properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, photodynamic processes occur by the light action at the appropriate wavelength in the presence of a photosensitizer . The interaction with the oxygen present in the cell generates reactive oxygen species (ROS) .

Propiedades

IUPAC Name |

1-chloro-9-iodophenazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClIN2/c13-7-3-1-5-9-11(7)16-12-8(14)4-2-6-10(12)15-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNHCDIQYMGFSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C3C(=N2)C=CC=C3I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3018142.png)

![2-Isopropyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3018143.png)

![1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one](/img/structure/B3018145.png)

amino}thiophene-2-carboxylic acid](/img/structure/B3018147.png)

![N-(4-fluoro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018150.png)

![2-(2-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B3018151.png)

![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018152.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B3018158.png)